N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 897548-14-0
VCID: VC0509638
InChI: InChI=1S/C21H22ClN3O2/c1-16(26)23-18-8-9-20(19(22)15-18)24-11-13-25(14-12-24)21(27)10-7-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,26)/b10-7+
SMILES: CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)Cl
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9g/mol

N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide

CAS No.: 897548-14-0

Main Products

VCID: VC0509638

Molecular Formula: C21H22ClN3O2

Molecular Weight: 383.9g/mol

N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide - 897548-14-0

CAS No. 897548-14-0
Product Name N-[3-Chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide
Molecular Formula C21H22ClN3O2
Molecular Weight 383.9g/mol
IUPAC Name N-[3-chloro-4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]acetamide
Standard InChI InChI=1S/C21H22ClN3O2/c1-16(26)23-18-8-9-20(19(22)15-18)24-11-13-25(14-12-24)21(27)10-7-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,26)/b10-7+
Standard InChIKey KKWQXBVTCFUWMQ-JXMROGBWSA-N
Isomeric SMILES CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)Cl
SMILES CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)Cl
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)Cl
PubChem Compound 8037950
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator